molecular formula C6H9N3 B1590354 2-Hydrazinyl-6-methylpyridine CAS No. 5315-24-2

2-Hydrazinyl-6-methylpyridine

Cat. No. B1590354
CAS RN: 5315-24-2
M. Wt: 123.16 g/mol
InChI Key: RDVGWJKUYXVTSO-UHFFFAOYSA-N
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Patent
US09090625B2

Procedure details

A mixture of 2-bromo-6-methyl-pyridine (602.10 g) and hydrazine hydrate (1570 ml) was refluxed at 120° C. for 6 hours, and then stirred at room temperature for about 48 hours. The solid separated was extracted with diethylether (3×1.5 L) and the combined ether extracts were washed with brine, dried over Na2SO4, filtered and concentrated (−430 g). The residue was stirred in a mixture of ether (200 ml) and hexane (1.5 L), filtered and washed with 5% diethylether in hexane to give a pale yellow solid (sticky). The solid was vacuum distilled at 106-113° C./2 mm, which solidified instantly. The solid was then dissolved in 2 L of diethylether and precipitated by adding 2 L of hexane, filtered and vacuum dried to give 1-(6-methylpyridin-2-yl)hydrazine as white solid (240 g).
Quantity
602.1 g
Type
reactant
Reaction Step One
Quantity
1570 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.O.[NH2:10][NH2:11]>>[CH3:8][C:4]1[N:3]=[C:2]([NH:10][NH2:11])[CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
602.1 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)C
Name
Quantity
1570 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for about 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethylether (3×1.5 L)
WASH
Type
WASH
Details
the combined ether extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (−430 g)
STIRRING
Type
STIRRING
Details
The residue was stirred in a mixture of ether (200 ml) and hexane (1.5 L)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 5% diethylether in hexane
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid (sticky)
DISTILLATION
Type
DISTILLATION
Details
distilled at 106-113° C./2 mm, which
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in 2 L of diethylether
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
by adding 2 L of hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=CC=CC(=N1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 240 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.